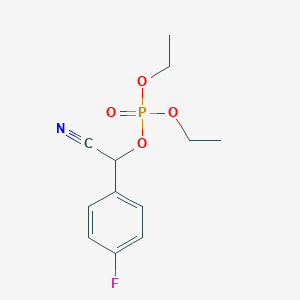
Cyano(4-fluorophenyl)methyl diethyl phosphate
Description
Cyano(4-fluorophenyl)methyl diethyl phosphate is an organophosphorus compound with a cyano group, a fluorophenyl group, and a diethyl phosphate group
Properties
CAS No. |
921627-18-1 |
|---|---|
Molecular Formula |
C12H15FNO4P |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
[cyano-(4-fluorophenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C12H15FNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
ZBICSXQUCGLVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-fluorophenyl)methyl diethyl phosphate typically involves the reaction of 4-fluorobenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-fluorophenyl)methyl diethyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano(4-fluorophenyl)methyl diethyl phosphate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(4-fluorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phosphate group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways and processes, making the compound of interest in both biological and chemical research.
Comparison with Similar Compounds
Similar Compounds
- Cyano(4-chlorophenyl)methyl diethyl phosphate
- Cyano(4-bromophenyl)methyl diethyl phosphate
- Cyano(4-methylphenyl)methyl diethyl phosphate
Uniqueness
Cyano(4-fluorophenyl)methyl diethyl phosphate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its analogs with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


